Iron;2,2,6,6-tetramethylheptane-3,5-dione
Overview
Description
Mechanism of Action
Target of Action
Iron;2,2,6,6-tetramethylheptane-3,5-dione is a β-diketone compound . It acts as a bidentate ligand and forms stable complexes with various metal ions . The primary targets of this compound are these metal ions .
Mode of Action
This compound, due to its β-diketone structure, can undergo keto-enol tautomerism to form a stable enol form . In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom . This oxygen atom can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound can serve as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For instance, it has been used as a precursor for the formation of BaFe12O19 thin films on Al2O3 substrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature. For example, its ability to form a stable enol form and coordinate with metal ions is enhanced in alkaline conditions .
Biochemical Analysis
Biochemical Properties
Iron;2,2,6,6-tetramethylheptane-3,5-dione plays a significant role in biochemical reactions due to its ability to act as a ligand and form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can form complexes with lanthanide ions, which are crucial in various biochemical processes . The nature of these interactions often involves the donation of electron pairs from the oxygen atoms of the ligand to the metal ion, stabilizing the complex and facilitating various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its interaction with metal ions can lead to changes in cellular redox states, impacting various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with the active sites of these enzymes. This binding can lead to conformational changes in the enzyme structure, affecting its activity and, consequently, the biochemical pathways it regulates . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways by providing essential metal ions for enzymatic reactions. At high doses, it may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a metal ion donor. It interacts with enzymes and cofactors involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating the availability of metal ions, it can influence the rate of metabolic reactions and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for different metal ions and the presence of specific transport mechanisms within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific organelles such as mitochondria, where it participates in metabolic processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of methyl pivalate with formamide . Another method involves the slow addition of 2-butanone to a refluxing tetrahydrofuran (THF) suspension of sodium hydride and methyl trimethylacetate, followed by refluxing for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key is maintaining the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced to form different products.
Substitution: It acts as a ligand in substitution reactions with metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydride, THF, and methyl trimethylacetate . The reactions often require refluxing and careful control of temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, it can form stable complexes with lanthanide ions and other metals .
Scientific Research Applications
2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Chemistry: It is used as a bidentate ligand in the synthesis of stable metal complexes.
Biology: It serves as a substrate for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of catalysts and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroacetylacetone
- 1,3-Diphenyl-1,3-propanedione
- 3,5-Heptanedione
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
What sets 2,2,6,6-tetramethylheptane-3,5-dione apart is its stability and versatility as a ligand. It can form stable complexes with a wide range of metals, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
14876-47-2 |
---|---|
Molecular Formula |
C33H60FeO6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-; |
InChI Key |
WLITYJBILWOYFF-GECNZSFWSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Fe] |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Fe] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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